Cas no 787-70-2 (1,1'-Biphenyl-4,4'-dicarboxylic Acid)

1,1'-Biphenyl-4,4'-dicarboxylic Acid is a high-purity aromatic dicarboxylic acid widely used as a key building block in organic synthesis and material science. Its rigid biphenyl core and two carboxyl functional groups make it a valuable precursor for metal-organic frameworks (MOFs), liquid crystals, and high-performance polymers. The compound exhibits excellent thermal stability and chemical resistance, ensuring reliability in demanding applications. Its symmetrical structure facilitates precise molecular design, particularly in coordination chemistry and supramolecular assemblies. Available in fine crystalline form, it is suitable for research and industrial-scale processes requiring consistent quality. The product is typically characterized by HPLC or NMR to verify purity and structural integrity.
1,1'-Biphenyl-4,4'-dicarboxylic Acid structure
787-70-2 structure
Product Name:1,1'-Biphenyl-4,4'-dicarboxylic Acid
CAS No:787-70-2
MF:C14H10O4
MW:242.226804256439
MDL:MFCD00002554
CID:39919
PubChem ID:13084
Update Time:2026-01-27

1,1'-Biphenyl-4,4'-dicarboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 4,4'-Biphenyldicarboxylic acid
    • Biphenyl-4,4′-dicarboxylic acid
    • Biphenyl-4,4'-dicarboxylic acid
    • 4,4'-Diphenit acid
    • 4,4’-Biphenyl dicarboxylic acid
    • [1,1'-biphenyl]-4,4'-dicarboxylicacid
    • 1,1'-biphenyl-4,4'-dicarboxylic acid
    • 4,4'-BIBENZOIC ACID
    • 4,4'-BISBENZOIC ACID
    • 4,4'-DIBENZOIC ACID
    • 4,4'-dicarboxybiphenyl
    • 4,4'-dicarboxybiphenylic acid
    • 4,4'-DIPHENIC ACID
    • 4,4'-H2bpdc
    • BIBENZOIC ACID
    • Biphenyl-4,4'-dicarb
    • Biphenyl-4,4-Dicarboxylic Acid
    • P,P'-DIPHENIC ACID
    • RARECHEM AL BO 0295
    • usafdo-69
    • 4,4'-Diphenyldicarboxylic Acid
    • [1,1'-Biphenyl]-4,4'-dicarboxylic acid
    • 4-(4-carboxyphenyl)benzoic acid
    • 4,4'-Biphenyl dicarboxylic acid
    • (1,1'-Biphenyl)-4,4'-dicarboxylic acid
    • NEQFBGHQPUXOFH-UHFFFAOYSA-N
    • 4,4-Bipheny
    • biphenyl-4.4'-dicarboxylic acid
    • 787-70-2
    • FEMA 3005
    • NS00038003
    • STR04514
    • CK2208
    • MFCD00002554
    • HY-W013937
    • AC-23047
    • Biphenyl-4,4'-dicarboxylic acid, 97%
    • Z57127884
    • PS-7561
    • Q2662185
    • 5D8ABY24N2
    • 84787-70-2
    • SCHEMBL69873
    • NSC60016
    • YSWG150
    • Sandalwood oil from Santalum album L.
    • AKOS000119440
    • A839493
    • CS-W014653
    • F3096-1199
    • FT-0656177
    • EINECS 212-328-3
    • USAF DO-69
    • NSC 60016
    • FT-0632956
    • Oprea1_519768
    • 4-09-00-03563 (Beilstein Handbook Reference)
    • W-104270
    • BRN 0523308
    • WLN: QVR DR DVQ
    • [1,4'-dicarboxylic acid
    • Biphenyl-4,4 inverted exclamation mark -dicarboxylic Acid
    • Biphenyl-4,4-dicarboxylicacid
    • B1191
    • SY015816
    • A840924
    • Biphenyl-4,4`-dicarboxylic Acid
    • DTXSID7061140
    • EN300-17943
    • Biphenyl-4,4'-dicarboxylic acid, Vetec(TM) reagent grade, 97%
    • CHEMBL3593502
    • NSC-60016
    • 4,4′-Biphenyldicarboxylic acid (6CI, 7CI, 8CI)
    • 4,4′-Bibenzoic acid
    • 4,4′-Dicarboxybiphenyl
    • 4,4′-Diphenic acid
    • 4,4′-Diphenyldicarboxylic acid
    • 4BPA
    • BPDC
    • p,p′-Diphenic acid
    • STK012281
    • DB-022647
    • Santalum album
    • Biphenyl-4,4\\'-dicarboxylic acid
    • DB-367111
    • 4,4\\'-Diacetylbiphenyl
    • Biphenyl-4,4 inverted exclamation marka-dicarboxylic acid
    • 1,1'-Biphenyl-4,4'-dicarboxylic Acid
    • MDL: MFCD00002554
    • Inchi: 1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18)
    • InChI Key: NEQFBGHQPUXOFH-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C2C=CC(C(O)=O)=CC=2)=CC=1)O
    • BRN: 0523308

Computed Properties

  • Exact Mass: 242.05800
  • Monoisotopic Mass: 242.057909
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.4
  • Topological Polar Surface Area: 74.6

Experimental Properties

  • Color/Form: Powder
  • Density: 0.9300
  • Melting Point: >300 °C (lit.)
  • Boiling Point: 54-55°C
  • Flash Point: 252.9℃
  • Refractive Index: 1.621
  • Solubility: Solubility in Sodium hydroxide solution very faint turbidity
  • PSA: 74.60000
  • LogP: 2.75000
  • Solubility: Not determined

1,1'-Biphenyl-4,4'-dicarboxylic Acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • RTECS:DV2975000
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38
  • Storage Condition:Store at room temperature

1,1'-Biphenyl-4,4'-dicarboxylic Acid Pricemore >>

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1,1'-Biphenyl-4,4'-dicarboxylic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Cobalt diacetate Solvents: Acetic acid ;  2 h, 500 psi, 130 °C
Reference
A process for selective aerobic oxidation of dimethylbiphenyl derivatives
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Water Catalysts: Di-μ-hydroxytetrakis(triphenylphosphine)dirhodium Solvents: Benzene
Reference
Carbonylation of aryl and alkyl halides catalyzed by a binuclear rhodium hydroxide complex
Mizuno, Takumi; Alper, Howard, Journal of Molecular Catalysis A: Chemical, 1997, 123(1), 21-24

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  24 h, 120 °C
Reference
Introduction of Carbonyl Groups: An Approach to Enhance Electrochemical Performance of Conjugated Dicarboxylate for Li-Ion Batteries
Medabalmi, Veerababu; Ramanujam, Kothandaraman, Journal of the Electrochemical Society, 2017, 164(7),

Production Method 4

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium acetate ,  Manganese acetate ,  Cobalt acetate ,  Potassium bromide Solvents: Acetic acid
Reference
Preparation of biphenylcarboxylic acids
, Japan, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Magnesium acetate ,  Potassium bromide Solvents: Acetic acid
Reference
Method of producing naphthalenedicarboxylic acids and bis[benzoic acids]
, European Patent Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  rt; 24 h, reflux
1.2 Reagents: Hydrochloric acid
Reference
Acyclic diaminocarbene-based Thiele, Chichibabin, and Muller hydrocarbons
Maiti, Avijit; Chandra, Shubhadeep; Sarkar, Biprajit; Jana, Anukul, Chemical Science, 2020, 11(43), 11827-11833

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
New high-tensile thermally stable copolymers of poly(p-phenylene-1,3,4-oxadiazole)
Yashchenko, V. S.; Vasilevskii, D. A.; Bezruchenko, V. S.; Dokuchaev, V. N.; Ol'khovik, V. K., Polymer Science, 2014, 56(3), 307-313

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Gold Solvents: Water ;  overnight, 65 °C
Reference
Water-dispersable hybrid Au-Pd nanoparticles as catalysts in ethanol oxidation, aqueous phase Suzuki-Miyaura and Heck reactions
Song, Hyon Min; Moosa, Basem A.; Khashab, Niveen M., Journal of Materials Chemistry, 2012, 22(31), 15953-15959

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Stereoisomer of bis[2-[[bis(1-methylethyl)phosphino-κP]oxy][1,1′-biphenyl]-3-yl-… (mixed crystal with trans isomer) ,  Stereoisomer of bis[2-[[bis(1-methylethyl)phosphino-κP]oxy][1,1′-biphenyl]-3-yl-… (mixed crystal with cis isomer) Solvents: Water ;  30 min, pH 11, rt
1.2 6 h, 30 °C
Reference
An efficient protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling
Marziale, Alexander N.; Jantke, Dominik; Faul, Stefan H.; Reiner, Thomas; Herdtweck, Eberhardt; et al, Green Chemistry, 2011, 13(1), 169-177

Production Method 10

Reaction Conditions
1.1 Catalysts: Bis[2-[[bis(1-methylethyl)phosphino-κP]oxy][1,1′-biphenyl]-3-yl-κC]di-μ-chlorodi… Solvents: Water ;  10 min, pH 11, rt
1.2 16 h, pH 11, 30 °C
Reference
Facile palladium-catalyzed Suzuki-Miyaura coupling in air and water at ambient temperature
Marziale, Alexander N.; Faul, Stefan H.; Reiner, Thomas; Schneider, Sven; Eppinger, Jorg, Green Chemistry, 2010, 12(1), 35-38

Production Method 11

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate ,  Manganese diacetate Solvents: Propionic acid
Reference
Oxidation of dialkylpolyaromatics to dicarboxypolyaromatics
, European Patent Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladate(2-), [[3,3′-[1,4-butanediylbis[(imino-κN)methylene]]bis[4-(hydroxy-κO)… Solvents: Water ;  2 h, 80 °C
Reference
Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling in Water and Air
Bunda, Szilvia ; Udvardy, Antal ; Voronova, Krisztina ; Joo, Ferenc, Journal of Organic Chemistry, 2018, 83(24), 15486-15492

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Zirconium chloride (ZrCl4) Solvents: Dimethylformamide ,  Water ;  > 1 min, rt; 24 h, 150 °C
Reference
A Series of Isoreticular, Highly Stable, Porous Zirconium Oxide Based Metal-Organic Frameworks
Guillerm, V.; Ragon, F.; Dan-Hardi, M.; Devic, T.; Vishnuvarthan, M.; et al, Angewandte Chemie, 2012, 51(37), 9267-9271

1,1'-Biphenyl-4,4'-dicarboxylic Acid Raw materials

1,1'-Biphenyl-4,4'-dicarboxylic Acid Preparation Products

1,1'-Biphenyl-4,4'-dicarboxylic Acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:787-70-2)Biphenyl-4,4'-dicarboxylic acid
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Amadis Chemical Company Limited
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(CAS:787-70-2)1,1'-Biphenyl-4,4'-dicarboxylic Acid
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Purity:99%
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1,1'-Biphenyl-4,4'-dicarboxylic Acid Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
GC-MS
GC-MS

Additional information on 1,1'-Biphenyl-4,4'-dicarboxylic Acid

Introduction to 1,1'-Biphenyl-4,4'-dicarboxylic Acid (CAS No. 787-70-2)

1,1'-Biphenyl-4,4'-dicarboxylic Acid, identified by the Chemical Abstracts Service (CAS) number 787-70-2, is a significant organic compound with a well-documented structure and diverse applications in the field of chemical biology and pharmaceutical research. This biphthalic acid derivative, characterized by its biphenyl core linked by two carboxylic acid groups, has garnered considerable attention due to its structural versatility and functional utility in synthetic chemistry and material science.

The molecular formula of 1,1'-Biphenyl-4,4'-dicarboxylic Acid is C14H10O4, reflecting its aromatic nature and the presence of carboxylic acid functionalities. The compound exhibits a high degree of symmetry, with the two carboxylic acid groups positioned at the 4-position of each phenyl ring. This symmetrical arrangement contributes to its unique spectroscopic properties and reactivity patterns, making it a valuable intermediate in various chemical transformations.

In recent years, 1,1'-Biphenyl-4,4'-dicarboxylic Acid has been extensively studied for its potential applications in pharmaceutical development. Its structural motif is reminiscent of several biologically active molecules, suggesting that it could serve as a precursor or scaffold for drug discovery programs. For instance, researchers have explored its utility in the synthesis of biphasic polymers that exhibit both hydrophobic and hydrophilic characteristics, which are highly sought after in drug delivery systems.

One of the most compelling aspects of 1,1'-Biphenyl-4,4'-dicarboxylic Acid is its role in the preparation of advanced materials. The compound's ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. These complexes have shown promise in catalytic applications, particularly in cross-coupling reactions that are pivotal for constructing complex organic molecules. The carboxylic acid groups provide multiple sites for coordination, allowing for the design of highly tunable metal-organic frameworks (MOFs) with specific porosity and functionality.

The pharmaceutical industry has also leveraged 1,1'-Biphenyl-4,4'-dicarboxylic Acid to develop novel therapeutic agents. Its biphenyl core is a common feature in many pharmacophores due to its ability to interact favorably with biological targets such as enzymes and receptors. Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. This has sparked interest in further exploring its potential as an anti-inflammatory agent or as a component in combination therapies.

In material science, 1,1'-Biphenyl-4,4'-dicarboxylic Acid has been employed in the synthesis of liquid crystals and organic semiconductors. The rigid biphenyl structure contributes to thermal stability and orderliness in molecular assemblies, which are critical properties for applications in display technologies and electronic devices. Researchers have reported the formation of well-defined liquid crystalline phases from this compound, highlighting its promise as a building block for advanced optoelectronic materials.

The synthesis of 1,1'-Biphenyl-4,4'-dicarboxylic Acid typically involves the oxidation of biphenyl or related precursors using strong oxidizing agents such as potassium permanganate or chromic acid. More recently, catalytic oxidation methods have been developed to improve yield and selectivity while reducing environmental impact. These advancements reflect the growing emphasis on sustainable chemical processes in industrial applications.

The spectroscopic properties of 1,1'-Biphenyl-4,4'-dicarboxylic Acid, including its absorption and emission characteristics in UV-Vis and fluorescence spectroscopy, have been thoroughly characterized. These properties make it useful as a fluorescent probe or label in biochemical assays. For example, researchers have utilized derivatives of this compound to track specific biomolecules within living cells, providing insights into cellular processes at the molecular level.

The versatility of 1,1'-Biphenyl-4,4'-dicarboxylic Acid extends to its role as a chiral building block. By introducing stereogenic centers into its structure or using enantiomerically pure starting materials, chemists can access enantiomerically enriched derivatives with tailored biological activities. Such derivatives are particularly valuable in asymmetric synthesis and have potential applications in chiral catalysis.

In conclusion, 1 , 1 '- Biphenyl - 4 , 4 '- dicarboxylic Acid ( CAS No . 787 - 70 - 2 ) remains a cornerstone compound in chemical biology and pharmaceutical research due to its structural elegance and functional diversity. Its applications span from drug discovery to advanced materials science , underscoring its importance as both an intermediate and a standalone entity . As research continues to uncover new possibilities , this compound is poised to play an even greater role in shaping the future of synthetic chemistry and biomedicine .

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:787-70-2)4,4-联苯二甲酸
LE2469661
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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Suzhou Senfeida Chemical Co., Ltd
(CAS:787-70-2)Biphenyl-4,4'-dicarboxylic acid
sfd7162
Purity:99.9%
Quantity:200kg
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